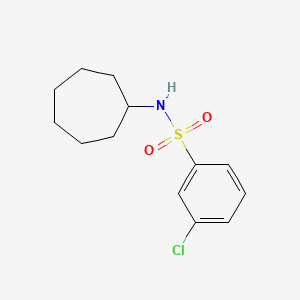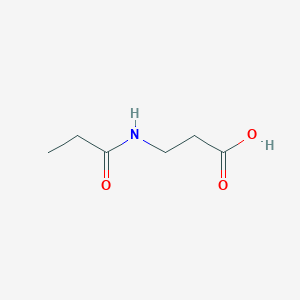
6-((4-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, which are structurally related to the compound , involves the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides. This process can yield a mixture of S-alkylated derivatives and cyclization products, depending on the reaction conditions. For instance, using DMF/K2CO3 as the medium results in a mixture, while methanol in the presence of sodium methoxide leads to individual S-alkylated derivatives. These compounds have been tested for anticonvulsant activity, showing a structure-activity relationship .
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, has been characterized using spectral methods and X-ray single crystal diffraction. Density functional theory (DFT) with a 6-311G(d,p) basis set has been employed to calculate the ground state molecular geometry. The theoretical calculations, including time-dependent DFT (TD-DFT) for electronic absorption spectra, have shown good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine-2,4-dione derivatives can be quite diverse. For example, cyclization reactions can occur under basic conditions, leading to the formation of triazole-containing compounds. These compounds can further react with electrophiles, such as iodomethane or acetyl chloride, to yield methylsulfanyl or acetyl derivatives. The reactivity can vary significantly depending on the substituents present on the triazole ring, as seen in the different outcomes when R = Allyl or Ph .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine-2,4-dione derivatives are influenced by their molecular structure. For instance, the introduction of a methoxyureido group at the 6-position of a thieno[2,3-d]pyrimidine-2,4-dione core can lead to a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. The presence of an intramolecular hydrogen bond in such a compound can shield hydrogen bonding moieties from the solvent, potentially increasing membrane permeability and improving oral absorption .
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research involving the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown potential anti-inflammatory and analgesic properties. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibition capabilities, with several exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Another study focused on the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one phenacyl bromides, leading to the synthesis of derivatives that showed anticonvulsant activity in rat models. This research highlighted the potential of such compounds in the development of anticonvulsant medications (Severina et al., 2019).
Synthesis and Reactions
The synthesis and reaction of 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with various alkyl carbamates, leading to the formation of new β-tricarbonyl compounds, demonstrate the versatility and potential applications of these chemicals in creating diverse heterocyclic compounds (Saçmacı et al., 2008).
Antimicrobial Activity
Research on the synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial properties showed promising results. Some derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Tiwari et al., 2018).
properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-32-17-7-3-14(4-8-17)19(29)13-34-23-27-26-20(11-15-12-21(30)25-22(31)24-15)28(23)16-5-9-18(33-2)10-6-16/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUJYILCDCROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)
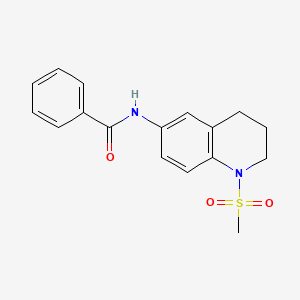
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
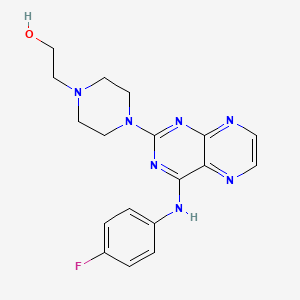
![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)
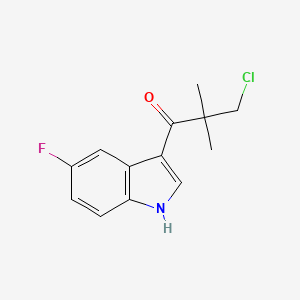
![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)

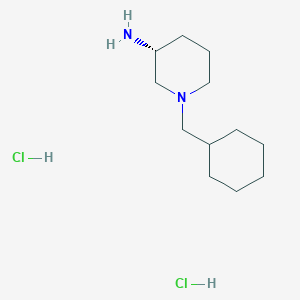
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)
